Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with diethyl oxalate, followed by cyclization with acetic anhydride . The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes or interact with receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
- Methyl 5-methyl-1,3-oxazole-2-carboxylate
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- 5-Methyl-1,3,4-oxadiazole-2-carboxylate
Comparison: Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
61183-13-9 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-4-6(11)8-10-7(5(2)14-8)9(12)13-3/h4H2,1-3H3 |
InChI Key |
UKDLCSLZAGUPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC(=C(O1)C)C(=O)OC |
Origin of Product |
United States |
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